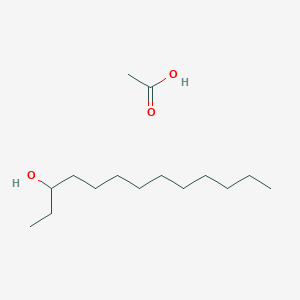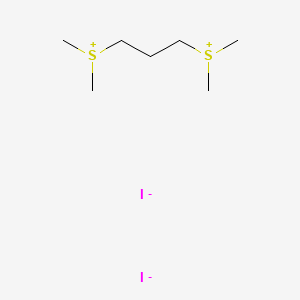
Sulfonium, trimethylenebis(dimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, trimethylenebis(dimethyl-, diiodide) is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . This compound) is known for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . The synthesis of sulfonium, trimethylenebis(dimethyl-, diiodide) follows a similar pathway, involving the reaction of a thioether with an alkyl halide under controlled conditions.
Industrial Production Methods
In industrial settings, sulfonium compounds are produced using large-scale alkylation processes. These processes involve the reaction of dialkylsulfides with alkyl halides or alkyl esters in the presence of a solvent. The reaction mixture is stirred and heated under nitrogen protection to ensure the completion of the reaction. The resultant product is then purified through biphasic extraction or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, trimethylenebis(dimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts. These products have significant applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Sulfonium, trimethylenebis(dimethyl-, diiodide) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sulfonium, trimethylenebis(dimethyl-, diiodide) involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonium ion can be deprotonated to form a sulfur ylide, which then participates in various chemical transformations. The molecular targets and pathways involved include carbonyl compounds, which react with the ylide to form epoxides or other cyclic structures .
Comparaison Avec Des Composés Similaires
Sulfonium, trimethylenebis(dimethyl-, diiodide) can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds, used in the biosynthesis of various natural products.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as precursors for polymers and drug candidates.
The uniqueness of this compound) lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
59795-19-6 |
|---|---|
Formule moléculaire |
C7H18I2S2 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
3-dimethylsulfoniopropyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C7H18S2.2HI/c1-8(2)6-5-7-9(3)4;;/h5-7H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
IIQCPMDBDBCCKM-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CCC[S+](C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)
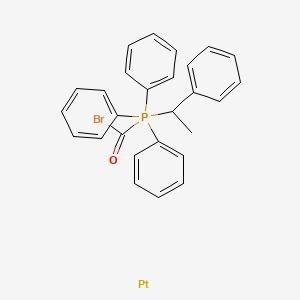
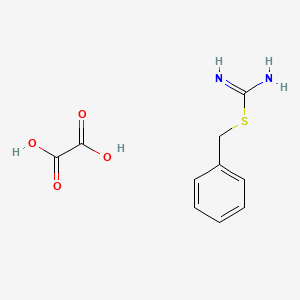



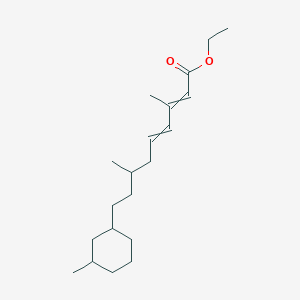
![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
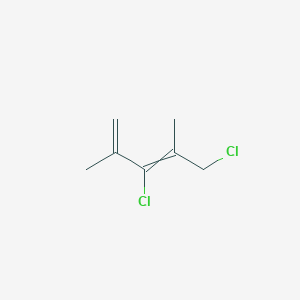
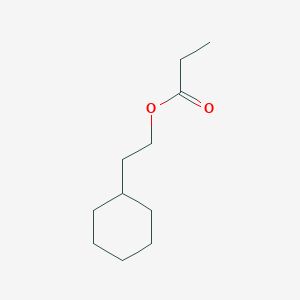
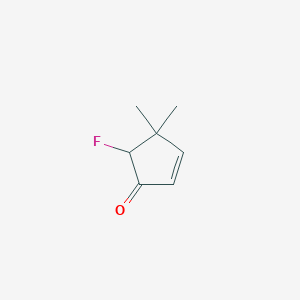
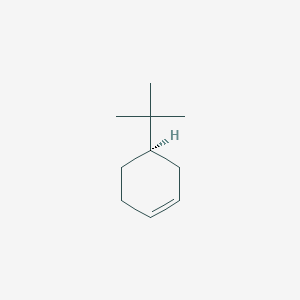
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
